molecular formula C10H21Si B3179448 7-Octenyldimethylsilane CAS No. 52770-61-3

7-Octenyldimethylsilane

Cat. No. B3179448
CAS RN: 52770-61-3
M. Wt: 169.36 g/mol
InChI Key: DOLCJFRLHBRZBS-UHFFFAOYSA-N
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Description

7-Octenyldimethylsilane is a chemical compound with the molecular formula C10H21Si . It is also known by other synonyms such as dimethyl (oct-7-en-1-yl)silane .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to a seven-carbon chain with a double bond at the end (oct-7-en-1-yl), and two methyl groups . The exact mass of the molecule is 169.141252204 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.36 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 7 . The topological polar surface area is 0 Ų . The complexity of the molecule is 86.9 .

Scientific Research Applications

Copolymerization and Modification in Polymers

7-Octenyldimethylsilane (7-SiPh) has been studied for its role in copolymerization with propylene and subsequent post-treatment reactions. In research by Lipponen, Lahelin, and Seppälä (2009), 7-SiPh was copolymerized using a specific catalyst, and its behavior was compared with 1-dodecene. The resulting copolymer exhibited increased reactivity when post-treated with HBF4, demonstrating potential applications in modifying polymer properties. This copolymer was used as a modifier in composites with commercial polypropylene and microsilica, showing significant effects on the composite's properties (Lipponen, Lahelin, & Seppälä, 2009).

Applications in Polyethylene/Silane Copolymers

Another study by Lipponen and Seppälä (2004) explored the copolymerization of 7-Octenyldimethylphenylsilane with ethylene, noting that the copolymer's reactive phenylsilane groups could be post-treated to various groups without affecting the molar masses or thermal properties. This versatility indicates potential applications in tailored polymer synthesis (Lipponen & Seppälä, 2004).

Use in Microfluidic Devices for Neuroscience

A study on the bonding of polydimethylsiloxane (PDMS) and SU-8, two common polymers in microfluidics, indicated potential applications of silane-based compounds in neuroscience research. Ren et al. (2015) investigated an aminosilane-mediated bonding method between these materials, applying it in the fabrication of microfluidic microelectrode array devices for neuronal culture studies (Ren et al., 2015).

Adhesion Promotion in Coatings

7-Octenyltrimethoxysilane has been studied for its role in adhesion promotion of silicone coatings on aluminum alloys. Vast, Delhalle, and Mekhalif (2009) found that ultra-thin layers of this compound improved the adhesion of silicone coatings, highlighting its potential in surface engineering and material science (Vast, Delhalle, & Mekhalif, 2009).

properties

InChI

InChI=1S/C10H21Si/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCJFRLHBRZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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